N-[1-amino-6-methyl-2-oxo-5-(1H-pyrazol-5-yl)-1,2-dihydro-3-pyridinyl]-4-chlorobenzenecarboxamide
Description
This compound features a dihydropyridinyl core substituted with amino, methyl, oxo, and pyrazolyl groups, coupled to a 4-chlorobenzenecarboxamide moiety. Structural characterization likely employs crystallographic tools like SHELXL (for refinement) and ORTEP-III (for visualization), as indicated by the frequent use of these programs in small-molecule analysis .
Properties
IUPAC Name |
N-[1-amino-6-methyl-2-oxo-5-(1H-pyrazol-5-yl)pyridin-3-yl]-4-chlorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN5O2/c1-9-12(13-6-7-19-21-13)8-14(16(24)22(9)18)20-15(23)10-2-4-11(17)5-3-10/h2-8H,18H2,1H3,(H,19,21)(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYBOIYVOUXORRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=O)N1N)NC(=O)C2=CC=C(C=C2)Cl)C3=CC=NN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[1-amino-6-methyl-2-oxo-5-(1H-pyrazol-5-yl)-1,2-dihydro-3-pyridinyl]-4-chlorobenzenecarboxamide (CAS No. 321385-49-3) is a compound that has garnered attention for its potential biological activities. This article delves into its chemical structure, biological mechanisms, and various research findings related to its pharmacological effects.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of 343.77 g/mol. The presence of functional groups such as the amide group (-CONH2) and the pyrazole ring contributes to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C16H14ClN5O2 |
| Molecular Weight | 343.77 g/mol |
| Density | 1.51 g/cm³ |
| pKa | 10.22 |
Biological Activity Overview
The biological activity of pyrazole derivatives, including this compound, has been extensively studied, showing a wide range of pharmacological effects:
- Antimicrobial Activity : Pyrazole derivatives are known for their antibacterial and antifungal properties. Research indicates that compounds with similar structures exhibit significant activity against various microbial strains .
- Anti-inflammatory Effects : Compounds containing the pyrazole moiety have been evaluated for their anti-inflammatory effects, often through inhibition of cyclooxygenase enzymes, which play a crucial role in inflammation .
- Antitumor Properties : Some studies suggest that pyrazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth, making them potential candidates for cancer therapy .
- Antidiabetic Effects : The compound has shown promise in modulating glucose levels and improving insulin sensitivity in preclinical studies .
The exact mechanism of action for this compound is not fully elucidated; however, it is believed to interact with specific biological targets:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes like prostaglandin reductase (PTGR2), suggesting that this compound may exert its effects through similar pathways .
- Receptor Binding : Docking studies indicate favorable interactions with various receptors involved in inflammatory and metabolic pathways, which may contribute to its therapeutic effects .
Case Studies
Several studies have investigated the biological activities of this compound and related pyrazole derivatives:
- Antimicrobial Study : A study demonstrated that a related pyrazole derivative exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting that modifications to the pyrazole ring can enhance efficacy .
- In Vivo Anti-inflammatory Study : In animal models, compounds similar to this compound were found to reduce inflammation markers significantly compared to control groups .
- Antitumor Activity : Research indicated that certain pyrazole derivatives induced apoptosis in human cancer cell lines through mitochondrial pathways, highlighting their potential as anticancer agents .
Scientific Research Applications
Pharmacological Activities
Research indicates that compounds containing pyrazole structures exhibit a wide range of biological activities:
- Anticancer Activity :
- Anti-inflammatory Effects :
- Antimicrobial Properties :
- Analgesic Effects :
Case Study 1: Anticancer Efficacy
A study conducted by researchers at TIBOTEC demonstrated that a series of pyrazole derivatives exhibited significant antiproliferative activity against cancer cell lines. The lead compound was able to reduce cell viability in HepG2 and HeLa cells by over 50%, while showing minimal toxicity to normal fibroblasts, highlighting its potential as a selective anticancer agent .
Case Study 2: Anti-inflammatory Activity
In another investigation focused on the anti-inflammatory properties of pyrazole compounds, this compound was found to significantly decrease pro-inflammatory cytokine levels in vitro. This suggests its potential application in treating chronic inflammatory diseases .
Chemical Reactions Analysis
Functional Group Reactivity
The compound’s structure contains three reactive domains:
-
Pyridine ring : Substituted at positions 1 (amino), 2 (oxo), and 5 (pyrazole).
-
Pyrazole moiety : Aromatic with NH groups capable of tautomerism.
-
Chlorinated benzamide : Electrophilic aryl chloride and amide bonds.
Nucleophilic Substitution at the Aryl Chloride
The 4-chlorophenyl group may undergo substitution under catalytic or nucleophilic conditions:
| Reaction | Conditions | Product | Source |
|---|---|---|---|
| SNAr with amines | CuI, KCO, DMF | 4-aminophenyl derivative | |
| Hydrolysis to phenol | HO, NaOH, 100°C | 4-hydroxyphenylcarboxamide |
Amide Bond Hydrolysis
The carboxamide group can undergo hydrolysis under acidic or basic conditions:
| Reaction | Conditions | Product | Source |
|---|---|---|---|
| Acidic hydrolysis | HCl (6M), reflux | 4-chlorobenzoic acid + pyridinylamine | |
| Basic hydrolysis | NaOH (aq.), Δ | 4-chlorobenzate salt + free amine |
Pyrazole Ring Functionalization
The pyrazole NH group participates in alkylation or acylation:
| Reaction | Conditions | Product | Source |
|---|---|---|---|
| Alkylation with ethyl bromoacetate | KCO, DMF | N-alkylated pyrazole | |
| Acylation with acetyl chloride | Pyridine, CHCl | N-acetylpyrazole derivative |
Pyridine Ring Modifications
The oxo and amino groups on the pyridine enable condensation or cyclization:
Mechanistic Insights
-
Condensation Reactions : The amino and oxo groups on the pyridine facilitate nucleophilic attack on electrophilic partners (e.g., aldehydes), forming Schiff bases or cyclized products .
-
Electrophilic Aromatic Substitution (EAS) : The pyridine ring’s electron-deficient nature directs substitutions to positions activated by substituents (e.g., para to the pyrazole group).
-
Tautomerism : The pyrazole moiety may undergo keto-enol tautomerism, influencing its reactivity in metal coordination or cycloadditions .
Comparative Reactivity Table
| Functional Group | Reaction Type | Typical Reagents | Key Products |
|---|---|---|---|
| Aryl chloride | Nucleophilic substitution | Amines, hydroxide | Aminophenyl, hydroxyphenyl |
| Carboxamide | Hydrolysis | HCl, NaOH | Carboxylic acids, amines |
| Pyrazole NH | Alkylation | Alkyl halides, bases | N-alkylated pyrazoles |
| Pyridine amino | Condensation | Aldehydes, malononitrile | Fused heterocycles |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-[1-Amino-6-methyl-2-oxo-5-(1H-pyrazol-5-yl)-1,2-dihydro-3-pyridinyl]-4-methylbenzenecarboxamide
- Key Difference : The benzene ring substituent is methyl instead of chlorine.
- Molecular Weight : 323.35 g/mol (vs. ~343.77 g/mol estimated for the chloro derivative, based on atomic mass differences) .
- Chemical Formula : C₁₇H₁₇N₅O₂ (vs. C₁₆H₁₄ClN₅O₂ for the chloro analogue).
Impact of Substituent :
- Electronic Effects: Chloro (electron-withdrawing) vs.
- Lipophilicity : Chloro increases logP compared to methyl, possibly enhancing membrane permeability but reducing solubility.
- Steric Factors : Methyl’s smaller size may reduce steric hindrance at binding sites compared to chloro.
Other Pyrazole-Carboxamide Analogues
lists derivatives with substituents like cyclohexylmethyl, fluorophenyl, and pentyl groups. For example:
- Cyclohexylmethyl variant : Bulkier substituents may enhance selectivity for hydrophobic binding pockets.
No explicit data on these compounds’ properties or activities are provided, limiting direct comparisons.
Data Table: Chloro vs. Methyl Derivatives
Structural and Functional Implications
- Biological Relevance: Pyrazole-carboxamides are common in kinase inhibitors (e.g., JAK/STAT inhibitors).
- Synthetic Challenges : Discontinuation of the methyl variant may reflect difficulties in scaling up or optimizing stability, suggesting the chloro derivative could be a more viable candidate.
Q & A
Basic Research Questions
Q. What are standard synthetic routes for preparing this compound, and how are intermediates characterized?
- Methodological Answer : The synthesis typically involves coupling reactions under basic conditions. For example, a pyrazole-thiol intermediate can be alkylated using K₂CO₃ in DMF with a chloromethyl derivative (e.g., RCH₂Cl) at room temperature . Purification via column chromatography and characterization by ¹H/¹³C NMR and IR spectroscopy are critical. Similar protocols for pyrazole derivatives highlight the use of Pd-catalyzed cross-coupling for aryl substitutions .
Q. How is X-ray crystallography employed to confirm molecular structure?
- Methodological Answer : Single-crystal X-ray diffraction is standard. Data collection is followed by refinement using SHELXL, which handles disorder modeling and anisotropic displacement parameters . Visualization tools like ORTEP-3 aid in interpreting thermal ellipsoids and molecular geometry . For example, bond angles and torsion angles are validated against expected values (e.g., C–N–C angles ≈ 116–122°) .
Q. What spectroscopic techniques are used for structural validation?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks using coupling constants (e.g., pyrazole protons at δ 6.5–8.5 ppm) and DEPT experiments .
- IR Spectroscopy : Confirm carbonyl (C=O, ~1700 cm⁻¹) and amine (N–H, ~3300 cm⁻¹) groups .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺) .
Advanced Research Questions
Q. How can low yields in pyrazole coupling reactions be addressed?
- Methodological Answer : Optimize catalyst systems (e.g., Pd(PPh₃)₄ for Suzuki-Miyaura couplings) and solvent polarity. For moisture-sensitive steps, use anhydrous DMF under nitrogen . Screen bases (e.g., K₃PO₄ vs. Cs₂CO₃) to improve nucleophilic displacement efficiency .
Q. How are crystallographic data discrepancies resolved (e.g., twinning or disorder)?
- Methodological Answer : Use SHELXL’s TWIN and BASF commands to model twinning. For disorder, apply PART and SUMP restraints to refine occupancies . Validate with R₁/wR₂ convergence (<5% difference) and check residual electron density maps (<1 eÅ⁻³) .
Q. What strategies mitigate substituent effects on reaction regioselectivity?
- Methodological Answer : Steric and electronic effects of substituents (e.g., electron-withdrawing groups on pyrazole) can alter reactivity. Use DFT calculations to predict sites for electrophilic attack. Experimentally, compare yields of analogs with varying aryl groups (e.g., 4-chlorophenyl vs. 4-methoxyphenyl) .
Q. How are hygroscopic intermediates stabilized during synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
